molecular formula C34H26O2 B1505438 (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol CAS No. 885670-60-0

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Cat. No. B1505438
CAS RN: 885670-60-0
M. Wt: 466.6 g/mol
InChI Key: LZFDQAQHDCFEBU-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, also known as BINOL, is a chiral organic compound that has been widely used in various fields of science, including organic chemistry, asymmetric synthesis, and materials science. BINOL is a versatile compound that exhibits unique properties due to its chiral nature, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol as a chiral ligand involves the formation of a complex with a metal catalyst, which activates the substrate and promotes the desired reaction. The chiral nature of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol imparts a specific stereochemical preference to the reaction, resulting in the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol has been shown to exhibit antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol has also been studied for its anti-inflammatory and anticancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol as a chiral ligand include its high enantioselectivity, easy availability, and low cost. However, the limitations of using (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol include its sensitivity to air and moisture, which can affect its performance as a catalyst. Additionally, the resolution of the racemic mixture of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol can be challenging and time-consuming.

Future Directions

The future directions for (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol research include the development of new (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol-based catalysts for asymmetric synthesis, the synthesis of novel chiral materials using (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, and the investigation of its potential therapeutic applications in neurodegenerative diseases and cancer. Additionally, the development of new methods for the resolution of the racemic mixture of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol would be of great interest to the scientific community.
Conclusion:
In conclusion, (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is a versatile compound that has found widespread use in various fields of science. Its chiral nature imparts unique properties that make it a valuable tool in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol have been discussed in this paper. Further research on (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is expected to lead to new discoveries and applications in the future.

Synthesis Methods

The synthesis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol involves the condensation of 2-naphthol with p-cresol in the presence of a Lewis acid catalyst. The reaction is carried out under mild conditions and yields a racemic mixture of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol. However, the enantiomerically pure form of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol can be obtained by the resolution of the racemic mixture using chiral stationary phases or by the use of chiral auxiliaries during the synthesis.

Scientific Research Applications

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol has been extensively used in asymmetric synthesis as a chiral ligand for various metal catalysts, such as palladium, rhodium, and copper. The (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol-based catalysts have been used in many reactions, including asymmetric hydrogenation, allylic substitution, and cycloaddition reactions. (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol has also been used in the synthesis of chiral polymers and materials, which have potential applications in optoelectronics, sensors, and drug delivery systems.

properties

IUPAC Name

1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDQAQHDCFEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705199
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

CAS RN

885670-60-0
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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